molecular formula C12H23N3O4S2 B2700107 N,N-Dimethyl-3-(4-prop-2-ynylpiperazin-1-yl)sulfonylpropane-1-sulfonamide CAS No. 1935728-71-4

N,N-Dimethyl-3-(4-prop-2-ynylpiperazin-1-yl)sulfonylpropane-1-sulfonamide

Cat. No. B2700107
CAS RN: 1935728-71-4
M. Wt: 337.45
InChI Key: YFYDJYOSTCHRMH-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-(4-prop-2-ynylpiperazin-1-yl)sulfonylpropane-1-sulfonamide, also known as DPS, is a sulfonamide-based compound that has been extensively studied for its potential applications in scientific research. DPS is a potent inhibitor of carbonic anhydrase IX and XII, which are enzymes that play a crucial role in the regulation of pH balance in the human body.

Scientific Research Applications

N,N-Dimethyl-3-(4-prop-2-ynylpiperazin-1-yl)sulfonylpropane-1-sulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of carbonic anhydrase IX and XII, which are enzymes that play a crucial role in the regulation of pH balance in the human body. This compound has been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

N,N-Dimethyl-3-(4-prop-2-ynylpiperazin-1-yl)sulfonylpropane-1-sulfonamide works by inhibiting the activity of carbonic anhydrase IX and XII, which are enzymes that play a crucial role in the regulation of pH balance in the human body. Carbonic anhydrase IX and XII are overexpressed in many types of cancer cells, and their inhibition leads to a decrease in the pH of the tumor microenvironment. This decrease in pH leads to a decrease in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to decrease the pH of the tumor microenvironment, leading to a decrease in the growth and proliferation of cancer cells. This compound has been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using N,N-Dimethyl-3-(4-prop-2-ynylpiperazin-1-yl)sulfonylpropane-1-sulfonamide in lab experiments include its potent inhibition of carbonic anhydrase IX and XII, its potential applications in cancer research and the treatment of neurological disorders, and its well-established synthesis method. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

For research on N,N-Dimethyl-3-(4-prop-2-ynylpiperazin-1-yl)sulfonylpropane-1-sulfonamide include further studies on its potential applications in cancer research and the treatment of neurological disorders, as well as studies to determine its optimal dosage and administration route. Further studies are also needed to determine the toxicity of this compound and its potential side effects. Additionally, studies are needed to determine the effectiveness of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy.

Synthesis Methods

The synthesis of N,N-Dimethyl-3-(4-prop-2-ynylpiperazin-1-yl)sulfonylpropane-1-sulfonamide involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the reaction of 4-prop-2-ynylpiperazine with N,N-dimethylpropane-1,3-diamine in the presence of a suitable solvent and a catalyst. This reaction leads to the formation of N,N-dimethyl-3-(4-prop-2-ynylpiperazin-1-yl)propane-1,3-diamine. The second step involves the reaction of the above compound with sulfonyl chloride in the presence of a suitable base. This reaction leads to the formation of N,N-dimethyl-3-(4-prop-2-ynylpiperazin-1-yl)sulfonylpropane-1,3-diamine. The final step involves the reaction of the above compound with sulfamide in the presence of a suitable base. This reaction leads to the formation of this compound, which is the final product.

properties

IUPAC Name

N,N-dimethyl-3-(4-prop-2-ynylpiperazin-1-yl)sulfonylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O4S2/c1-4-6-14-7-9-15(10-8-14)21(18,19)12-5-11-20(16,17)13(2)3/h1H,5-12H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYDJYOSTCHRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CCCS(=O)(=O)N1CCN(CC1)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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